molecular formula C7H14O4 B8140237 5-Methylcyclohexane-1,2,3,4-tetrol

5-Methylcyclohexane-1,2,3,4-tetrol

Cat. No. B8140237
M. Wt: 162.18 g/mol
InChI Key: UTJYMNZLKFABJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methylcyclohexane-1,2,3,4-tetrol is a useful research compound. Its molecular formula is C7H14O4 and its molecular weight is 162.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Methylcyclohexane-1,2,3,4-tetrol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methylcyclohexane-1,2,3,4-tetrol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Selective Extraction of Pyridines : TETROL is an efficient host compound for forming inclusion complexes with pyridine and methylpyridines, enabling selective extraction of pyridines from mixtures (Barton et al., 2013).

  • Inclusion of Methylcyclohexanones : It effectively includes cyclohexanone and methylcyclohexanones, particularly in their higher energy axial methyl conformations. This unique inclusion property demonstrates its potential in host-guest chemistry (Barton et al., 2015).

  • Methylcyclohexane Combustion Chemistry : A kinetic model of methylcyclohexane combustion developed in one study identifies intermediates and formation channels of toluene and benzene, crucial for understanding its combustion in fuel surrogates (Wang et al., 2014).

  • Host-Guest Complexes for Methylcyclohexanones : TETROL forms host-guest complexes with 3- and 4-methylcyclohexanones in their energetically unfavorable axial conformations (Barton et al., 2014).

  • Discovery in Plant Extracts : Oxygenated cyclohexanes, including TETROL derivatives, were identified in plant extracts of Piper species, suggesting their potential as new plant extracts (Taneja et al., 1991).

  • Behavior Change in Host Compound : TETROL exhibits a preference change for isomeric methylcyclohexanone guests when exposed to unsubstituted cyclohexanone, indicating a discriminatory behavior change (Barton et al., 2017).

  • Methylcyclohexane Dehydrogenation Catalysts : Research highlights the need for catalysts in methylcyclohexane dehydrogenation, particularly for low-temperature, high-pressure applications. This has potential industrial applications in the methylcyclohexane-toluene-hydrogen cycle (Meng et al., 2021).

properties

IUPAC Name

5-methylcyclohexane-1,2,3,4-tetrol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O4/c1-3-2-4(8)6(10)7(11)5(3)9/h3-11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTJYMNZLKFABJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(C(C1O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylcyclohexane-1,2,3,4-tetrol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methylcyclohexane-1,2,3,4-tetrol
Reactant of Route 2
5-Methylcyclohexane-1,2,3,4-tetrol
Reactant of Route 3
5-Methylcyclohexane-1,2,3,4-tetrol
Reactant of Route 4
5-Methylcyclohexane-1,2,3,4-tetrol
Reactant of Route 5
5-Methylcyclohexane-1,2,3,4-tetrol
Reactant of Route 6
5-Methylcyclohexane-1,2,3,4-tetrol

Citations

For This Compound
1
Citations
H Zhang, J Xue, P Wu, L Xu, H Xie… - Journal of natural …, 2009 - ACS Publications
Seven structurally related new polyoxygenated methyl cyclohexanoids, ampelomins A−G (1−7), were isolated from the mycelial solid culture of a soil-derived Ampelomyces fungus. …
Number of citations: 25 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.